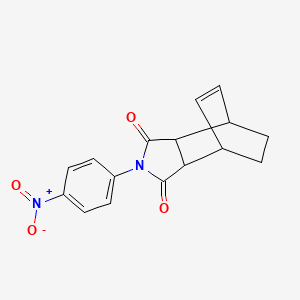![molecular formula C21H26N4OS B12488337 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide](/img/structure/B12488337.png)
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzylpiperazine moiety, which is known for its potential bioactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. One common method involves the reductive amination of 4-benzylpiperazine with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then reacted with a phenyl isothiocyanate derivative to form the carbamothioyl group. The final step involves the acylation of the intermediate with propanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbamothioyl group to a thiol or thioether.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated compounds, base catalysts like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted benzylpiperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways. Additionally, the compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism .
Comparación Con Compuestos Similares
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide can be compared with other similar compounds, such as:
N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}propanamide: This compound has a similar structure but with a methyl group instead of a benzyl group, potentially leading to different bioactivity and pharmacokinetic properties.
N-{[4-(4-benzylpiperazin-1-yl)phenyl]propanamide: This compound lacks the carbamothioyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H26N4OS |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C21H26N4OS/c1-2-20(26)23-21(27)22-18-8-10-19(11-9-18)25-14-12-24(13-15-25)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H2,22,23,26,27) |
Clave InChI |
HIFILUHKFHZWDB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12488262.png)
![Methyl 3-{[(4-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488272.png)
![2,4-dichloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12488273.png)
![5-(3-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12488274.png)
![2-chloro-5-[(E)-(4,5-diphenyl-1H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12488282.png)
![1-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-[1-(2-phenylethyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B12488284.png)

![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide](/img/structure/B12488293.png)
![4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide](/img/structure/B12488298.png)
![1-(4-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B12488326.png)


![N-{(2R,4S)-2-methyl-1-[(naphthalen-2-yloxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12488336.png)
